![molecular formula C19H28N2O3 B5503604 7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)
7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spiro compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves intricate chemical reactions, often aiming to explore their potential as therapeutic agents. For instance, a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized for screening as antihypertensive agents, highlighting the diversity and complexity in synthesizing spiro compounds (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of spiro compounds, including 1-oxa-3,7-diazaspiro[4.4]nonan-2-ones, is characterized by their spiro configuration, which involves a quaternary carbon atom that is a part of two rings. This unique structure contributes to their chemical behavior and potential interactions with biological systems. X-ray analysis has been used to study the crystalline and molecular structures of such compounds, providing insights into their conformation and structural characteristics (Silaichev et al., 2012).
Chemical Reactions and Properties
Spiro compounds like 1-oxa-3,7-diazaspiro[4.4]nonan-2-ones are involved in various chemical reactions, including cycloadditions and reactions with enamines, leading to the formation of complex heterocyclic structures. These reactions are critical for exploring the chemical properties and potential applications of these compounds in medicinal chemistry (Chiaroni et al., 2000).
科学的研究の応用
Synthesis and Antihypertensive Activity
Compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family have been synthesized and screened for their antihypertensive properties. For example, derivatives substituted at the 8 position demonstrated varying degrees of activity as antihypertensive agents. These studies highlight the potential of spirocyclic compounds in developing new treatments for hypertension, underscoring the importance of structural modification to optimize therapeutic effects (Caroon et al., 1981).
Structural and Molecular Studies
The structural characteristics of spirocyclic compounds have been extensively studied, revealing insights into their chemical behavior and potential applications. For instance, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization offers a pathway to generate compounds with complex spirocyclic structures, which are integral to exploring their functional applications in medicinal chemistry and materials science (Martin‐Lopez & Bermejo, 1998).
Spirolactams as Conformationally Restricted Pseudopeptides
Spirolactams, akin to the structure , serve as conformationally restricted pseudopeptides. These compounds are utilized in peptide synthesis to mimic specific dipeptide sequences, offering potential applications in drug design by influencing protein-protein interactions. The synthesis and conformational analysis of such spirocyclic compounds pave the way for novel therapeutic agents, highlighting their versatility and potential in medicinal chemistry (Fernandez et al., 2002).
特性
IUPAC Name |
7-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,23)9-8-15-4-6-16(7-5-15)12-21-11-10-19(14-21)13-20(3)17(22)24-19/h4-7,23H,8-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWAYYDJAXJTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCC3(C2)CN(C(=O)O3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(3-Hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。